Methyl 2-(1-hydroxycyclopentyl)acetate

Description

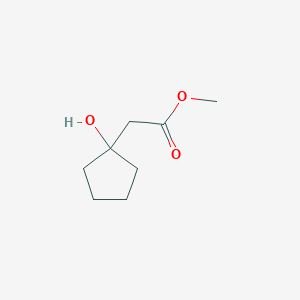

Methyl 2-(1-hydroxycyclopentyl)acetate is a cyclopentane-derived ester featuring a hydroxyl group at the 1-position of the cyclopentyl ring and a methyl ester moiety. Its molecular formula is C₉H₁₆O₃, with a molecular weight of 172.22 g/mol. This compound is synthesized via esterification reactions, such as the condensation of cyclopentanone derivatives with methyl bromoacetate under basic conditions . The hydroxyl group enhances polarity and hydrogen-bonding capacity, while the ester group contributes to solubility in organic solvents and metabolic stability. It serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules.

Properties

Molecular Formula |

C8H14O3 |

|---|---|

Molecular Weight |

158.19 g/mol |

IUPAC Name |

methyl 2-(1-hydroxycyclopentyl)acetate |

InChI |

InChI=1S/C8H14O3/c1-11-7(9)6-8(10)4-2-3-5-8/h10H,2-6H2,1H3 |

InChI Key |

JXOQSVPOCBAVES-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1(CCCC1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(1-hydroxycyclopentyl)acetate typically involves the esterification of 2-(1-hydroxycyclopentyl)acetic acid with methanol. This reaction can be catalyzed by acidic conditions, such as using sulfuric acid or hydrochloric acid as a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods: On an industrial scale, the production of Methyl 2-(1-hydroxycyclopentyl)acetate may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that are environmentally benign is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(1-hydroxycyclopentyl)acetate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester group can be reduced to form an alcohol.

Substitution: The ester group can participate in nucleophilic substitution reactions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed

Major Products:

Oxidation: Formation of 2-(1-oxocyclopentyl)acetic acid.

Reduction: Formation of 2-(1-hydroxycyclopentyl)ethanol.

Substitution: Formation of various substituted cyclopentyl derivatives

Scientific Research Applications

Methyl 2-((1S,4S)-4-hydroxycyclopent-2-enyl)acetate is an organic compound with a molecular weight of approximately 156.18 g/mol. It features a cyclopentene ring substituted with a hydroxyl group and an acetate moiety, contributing to its unique chemical properties. It is recognized for its presence in various plant species, suggesting potential roles in natural products and phytochemistry.

Applications

Methyl 2-((1S,4S)-4-hydroxycyclopent-2-enyl)acetate serves multiple purposes across various fields.

Scientific Research: Methyl 2-((1S,4S)-4-hydroxycyclopent-2-enyl)acetate is used as an intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals. Its derivatives are explored for potential applications in drug development and medicinal chemistry, particularly due to their interactions with biological enzymes and pathways. The compound is also utilized in studies of enzyme-catalyzed reactions involving ester hydrolysis and hydroxylation, highlighting its relevance in biochemical research.

Derivatives in drug development: Derivatives of Methyl 2-((1S,4S)-4-hydroxycyclopent-2-enyl)acetate are explored for potential applications in drug development and medicinal chemistry because of their interactions with biological enzymes and pathways.

Usage in studying enzyme-catalyzed reactions: The compound is utilized in studies of enzyme-catalyzed reactions involving ester hydrolysis and hydroxylation, highlighting its relevance in biochemical research.

While "Methyl 2-(1-hydroxycyclopentyl)acetate" is not directly discussed in the provided search results, there are mentions of similar compounds with related applications:

- Methyl 2-(3-hydroxycyclopentyl)acetate: This organic compound features a cyclopentane ring with a hydroxyl group and an acetate moiety. It exhibits interesting physical properties, including a moderate boiling point and solubility in organic solvents, making it suitable for various applications in organic synthesis and medicinal chemistry. Preliminary studies suggest that it may exhibit anti-inflammatory and analgesic properties, similar to other compounds derived from cyclopentane derivatives.

- Basic esters of 2-aryl-2-(1-hydroxycyclopentyl)ethanoic acids: These compounds have mydriatic activity .

Mechanism of Action

The mechanism of action of Methyl 2-(1-hydroxycyclopentyl)acetate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural Analogs and Key Features

The table below compares Methyl 2-(1-hydroxycyclopentyl)acetate with structurally related compounds, highlighting differences in substituents, ring systems, and functional groups:

Functional Group Impact on Reactivity

- Hydroxyl vs. Amino Groups: The hydroxyl group in Methyl 2-(1-hydroxycyclopentyl)acetate allows for oxidation to ketones or carboxylic acids, similar to its ethyl analog . In contrast, amino-substituted analogs (e.g., Methyl 2-(1-amino-3-methylcyclopentyl)acetate) undergo nucleophilic reactions or form salts, making them suitable for peptide coupling or receptor-targeted drug design .

- Ester Variations :

- Methyl esters generally exhibit higher metabolic stability compared to ethyl esters due to slower hydrolysis .

- Ring Unsaturation :

- The cyclopentene derivative (Methyl 2-(cyclopent-1-en-1-yl)acetate) participates in cycloaddition reactions, unlike the saturated cyclopentane backbone of the target compound .

Biological Activity

Methyl 2-(1-hydroxycyclopentyl)acetate is a compound of increasing interest due to its potential biological activities and applications in medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

Methyl 2-(1-hydroxycyclopentyl)acetate is an ester characterized by a cyclopentane ring with a hydroxyl group and an acetate moiety. Its chemical formula is , and it exhibits moderate solubility in organic solvents, making it suitable for various applications in organic synthesis and medicinal chemistry.

The biological activity of methyl 2-(1-hydroxycyclopentyl)acetate is primarily attributed to its ability to interact with specific biomolecular targets. The hydroxy group can form hydrogen bonds with biological molecules, enhancing its reactivity and modulating various biochemical pathways. Additionally, the ester functionality allows for hydrolysis, releasing active metabolites that may exert therapeutic effects.

Anti-inflammatory and Analgesic Effects

Preliminary studies suggest that methyl 2-(1-hydroxycyclopentyl)acetate may exhibit anti-inflammatory and analgesic properties. These effects are particularly relevant in the context of pain management and inflammatory diseases. The compound's structural similarity to other known anti-inflammatory agents supports this hypothesis.

Antiviral Potential

Recent investigations have explored the compound's potential as an antiviral agent. Its mechanism involves inhibition of viral proteases, which are crucial for viral replication. For instance, studies on related compounds have shown promising results in inhibiting SARS-CoV-2 proteases, suggesting that methyl 2-(1-hydroxycyclopentyl)acetate could similarly impact viral biology .

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological activity of methyl 2-(1-hydroxycyclopentyl)acetate:

- Study 1 : In vitro assays demonstrated that the compound inhibited the growth of certain cancer cell lines, indicating potential anticancer properties.

- Study 2 : Animal models treated with methyl 2-(1-hydroxycyclopentyl)acetate exhibited reduced inflammation markers, supporting its anti-inflammatory claims.

- Study 3 : Pharmacokinetic studies indicated favorable absorption and distribution profiles when administered in vivo, suggesting potential for therapeutic use .

Comparative Analysis

To better understand the unique properties of methyl 2-(1-hydroxycyclopentyl)acetate, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity | Mechanism |

|---|---|---|---|

| Methyl 2-((1R,3R)-3-hydroxycyclopentyl)acetate | Similar cyclopentane structure | Different anti-inflammatory effects | Varies due to stereochemistry |

| Cyclopentolate | Cyclopentane derivative | Anticholinergic effects | Inhibition of acetylcholine receptors |

This table highlights how slight variations in structure can lead to significant differences in biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.